N~2~-{4-[5-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}-2-FURAMIDE
Overview
Description
N~2~-{4-[5-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}-2-FURAMIDE is a complex organic compound characterized by the presence of a chlorophenyl group, an oxadiazole ring, and a furanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-{4-[5-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}-2-FURAMIDE typically involves multiple steps:
Formation of the Oxadiazole Ring: This step involves the cyclization of a suitable precursor, such as a hydrazide, with a carboxylic acid derivative under dehydrating conditions.
Introduction of the Chlorophenyl Group: This can be achieved through a substitution reaction where a chlorophenyl group is introduced to the oxadiazole ring.
Formation of the Furanamide Moiety: The final step involves the coupling of the oxadiazole intermediate with a furanamide derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N~2~-{4-[5-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}-2-FURAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups to the chlorophenyl ring.
Scientific Research Applications
N~2~-{4-[5-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}-2-FURAMIDE has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.
Materials Science: Its properties can be exploited in the development of new materials with desired chemical and physical characteristics.
Biological Studies: The compound can be used as a probe to study various biological processes and interactions.
Mechanism of Action
The mechanism by which N2-{4-[5-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}-2-FURAMIDE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-CHLOROPHENYL)-N-(4-CHLOROPHENYL)-2-FURAMIDE
- 5-(2-CHLOROPHENYL)-N-(4-METHYLPHENYL)-2-FURAMIDE
- 5-(2-CHLOROPHENYL)-N-(4-ETHOXYPHENYL)-2-FURAMIDE
Uniqueness
N~2~-{4-[5-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}-2-FURAMIDE is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this structural feature.
Properties
IUPAC Name |
N-[4-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClN3O3/c20-14-7-3-13(4-8-14)19-22-17(23-26-19)12-5-9-15(10-6-12)21-18(24)16-2-1-11-25-16/h1-11H,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPOPLSKIMVNHKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=CC=C(C=C2)C3=NOC(=N3)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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